![molecular formula C20H26F2N2O2 B5553591 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

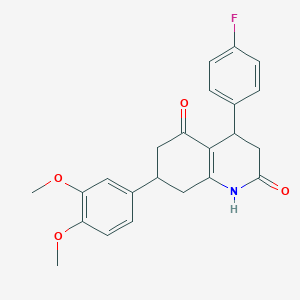

The compound is a complex organic molecule, showcasing a structure that includes elements of spiro compounds, diazaspiro decanes, and tetrahydro-2H-pyran. These compounds are of interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions, highlighted by Farag et al. (2008), who synthesized 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008). This process, involving hydrazine hydrate and HCl/AcOH mixture treatments, can be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to fit the structural requirements.

Molecular Structure Analysis

The molecular mechanics energy minimization techniques discussed by Farag et al. (2008) provide insight into the structural parameters of similar compounds, which can be applied to understand the spatial arrangement and electronic distribution within the target molecule (Farag, Elkholy, & Ali, 2008).

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Molecular Structure

Research on compounds with a diazaspiro[4.5]decan core has involved regioselective synthesis techniques. For instance, Farag et al. (2008) reported on the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, emphasizing the versatility of these structures in chemical synthesis. The molecular mechanics energy minimization techniques provide insights into the structural parameters of related compounds, highlighting their potential for further chemical modifications (Farag, Elkholy, & Ali, 2008).

Antimicrobial Applications

Al-Ahmadi (1997) explored the synthesis of new spirocyclic derivatives, including spirothiazolopyranopyrazoles, and evaluated their antimicrobial activities. This study underscores the potential of spirocyclic compounds in developing new antimicrobial agents, suggesting a possible application area for compounds related to 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one (Al-Ahmadi, 1997).

Stereoselective Synthesis of Oxygen Heterocycles

Bartlett et al. (2003) demonstrated the desymmetrisation of 1,4-difuran-2-ylbutane-1,4-diol, leading to products with potential in synthesizing oxygen heterocycles. This research could inform approaches to manipulating the structure of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one for specific scientific applications (Bartlett, Hodgson, Holland, Jones, Kilner, Nelson, & Warriner, 2003).

Novel Synthesis Techniques and Anticancer Research

Ito et al. (2018) developed a novel method for catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones. This method, which avoids hazardous diazo compounds, could potentially be applied to the synthesis and functionalization of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one, opening new avenues in medicinal chemistry, including anticancer research (Ito, Kawasaki, Kanyiva, & Shibata, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]-8-(oxan-4-yl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26F2N2O2/c21-17-2-1-15(11-18(17)22)13-24-14-20(12-19(24)25)5-7-23(8-6-20)16-3-9-26-10-4-16/h1-2,11,16H,3-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXCWQKHJROHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)